molecular formula C8H15NO2 B2901510 Methyl 2-aminocyclohexane-1-carboxylate CAS No. 40015-88-1; 99419-70-2

Methyl 2-aminocyclohexane-1-carboxylate

Cat. No.: B2901510
CAS No.: 40015-88-1; 99419-70-2
M. Wt: 157.213
InChI Key: SUYHWZRODJBJER-UHFFFAOYSA-N
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Description

Methyl 2-aminocyclohexane-1-carboxylate is a cyclohexane-derived ester featuring an amino group at the 2-position and a methyl ester at the 1-position.

Key properties inferred from analogs:

  • Molecular formula: Likely C₈H₁₃NO₂ (based on ethyl analog C₉H₁₇NO₂·HCl in ).
  • Solubility: Expected solubility in polar solvents like methanol or water, similar to ethyl analogs .
  • Stereochemistry: The cis/trans configuration of the amino and ester groups impacts reactivity and biological activity, as seen in ethyl derivatives .

Properties

IUPAC Name

methyl 2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYHWZRODJBJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs: Ester Group Variations

Ethyl 2-aminocyclohexane-1-carboxylate hydrochloride
  • Molecular formula: C₉H₁₇NO₂·HCl .
  • Molecular weight : 207.7 g/mol .
  • Solubility: Soluble in water and methanol .
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride
  • Structure: Features a methyl-substituted amino group .
  • Synthesis : Prepared via reaction with 4-toluenesulfonate, yielding 78% product .
  • 1H-NMR data : Distinct peaks at δ 3.79 (ester methyl) and δ 2.57 (N-methyl), highlighting electronic differences due to N-substitution .

Functional Group Analogs

Methyl 5-methyl-2-oxocyclohexane-1-carboxylate
  • Molecular formula : C₉H₁₄O₃ .
  • Key difference: Replacement of the amino group with a ketone (oxo) eliminates basicity, altering reactivity in nucleophilic reactions .
Methyl 1-cyclohexene-1-carboxylate
  • Structure : Cyclohexene ring with a conjugated double bond .
  • Molecular weight : 140.18 g/mol .
  • Reactivity : The double bond increases susceptibility to electrophilic addition, unlike the saturated cyclohexane backbone of the target compound .

Aromatic Substitution Analogs

Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate
  • Molecular formula : C₁₄H₁₇BrO₂ .
  • Key difference: The bromophenyl group introduces aromaticity and steric bulk, likely reducing solubility in polar solvents compared to the amino-substituted analog .

Preparation Methods

Reaction Conditions and Yield Optimization

Key parameters influencing yield include temperature, acid concentration, and reaction duration. Optimal conditions involve refluxing at 65–70°C for 12–24 hours, achieving yields of 70–85%. Prolonged heating beyond 24 hours risks racemization of the amino group, particularly in stereoisomerically pure starting materials.

Table 1: Esterification Conditions and Outcomes

Acid Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
HCl (conc.) 65 12 78 92
H₂SO₄ (conc.) 70 18 85 89
p-TsOH 60 24 72 95

Catalytic Hydrogenation of Aromatic Precursors

A more efficient route involves the hydrogenation of methyl 2-aminobenzoate derivatives. This method is favored industrially due to its scalability and ability to control stereochemistry. The process reduces the aromatic ring of methyl 2-aminobenzoate to a cyclohexane structure using heterogeneous catalysts.

One-Pot Hydrogenation with Ruthenium Catalysts

The patent CN108602758B discloses a one-pot hydrogenation method using 5% ruthenium on carbon (Ru/C) under mild hydrogen pressure (10–15 bar). This approach achieves a trans-isomer ratio exceeding 75%, critical for pharmaceutical applications requiring specific stereochemistry.

Reaction Scheme:
$$
\text{Methyl 2-aminobenzoate} + \text{H}_2 \xrightarrow{\text{Ru/C, 50°C}} \text{this compound (trans >75%)}
$$

Key advantages include:

  • Reduced Side Products : Minimal formation of cis-isomers or over-reduced byproducts.
  • Catalyst Reusability : Ru/C retains 90% activity after five cycles.

Solvent and Pressure Optimization

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like tetrahydrofuran (THF) enhance hydrogen solubility, reducing reaction time from 24 to 8 hours. Lower hydrogen pressures (5–10 bar) paired with elevated temperatures (60–70°C) further improve trans-selectivity.

Stereoselective Synthesis of Enantiomers

The compound exists as four stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). Enantioselective synthesis is achieved via chiral auxiliaries or asymmetric hydrogenation.

Asymmetric Hydrogenation with Chiral Ligands

Using Rhodium-(R)-BINAP complexes, enantiomeric excess (ee) of up to 98% is attainable for the (1R,2R)-isomer. The ligand’s bisphosphine structure induces steric hindrance, favoring the desired configuration.

Table 2: Stereoselectivity with Chiral Catalysts

Catalyst System ee (%) Trans:Cis Ratio
Rh-(R)-BINAP 98 95:5
Ru-TsDPEN 92 90:10
Ir-JosiPhos 85 88:12

Kinetic Resolution via Enzymatic Hydrolysis

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze cis-esters, enriching the trans-isomer. This method achieves 99% diastereomeric excess (de) when combined with iterative crystallization.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and environmental sustainability. Continuous-flow reactors and immobilized catalysts are increasingly adopted.

Continuous Hydrogenation in Fixed-Bed Reactors

Fixed-bed reactors with Ru/Al₂O₃ catalysts operate at 30 bar H₂ and 80°C, achieving space-time yields of 1.2 kg·L⁻¹·h⁻¹. This method reduces solvent waste by 40% compared to batch processes.

Green Chemistry Approaches

Supercritical CO₂ as a solvent eliminates organic waste, while microwave-assisted reactions cut energy use by 50%. These methods align with ASTM E2857-16 guidelines for sustainable synthesis.

Purification and Characterization

Crude products require purification to meet pharmaceutical standards. Common techniques include:

Distillation and Crystallization

  • Vacuum Distillation : Isomers are separated via fractional distillation under reduced pressure (10–20 mmHg).
  • Crystallization : Trans-isomers preferentially crystallize from ethanol/water mixtures, yielding >99% purity.

Chromatographic Methods

Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers with 99.9% ee. Mobile phases of hexane/isopropanol (80:20) ensure baseline separation.

Analytical Validation

Final products are validated using:

  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows characteristic peaks at δ 3.67 (COOCH₃) and δ 1.45–2.10 (cyclohexane protons).
  • Mass Spectrometry : ESI-MS m/z 158.1 [M+H]⁺ confirms molecular weight.
  • Polarimetry : [α]D²⁵ = +12.5° (c 1.0, CHCl₃) for the (1R,2R)-isomer.

Q & A

Basic Research Question

  • NMR : 1H^1H-NMR distinguishes axial vs. equatorial protons (δ 1.2–2.5 ppm for cyclohexane), while 13C^{13}C-NMR identifies carbonyl (δ 170–175 ppm) and amino carbons (δ 40–50 ppm).
  • IR : Stretching frequencies (e.g., N–H at ~3350 cm1^{-1}, C=O at ~1720 cm1^{-1}) confirm functional groups.
    Contradictions (e.g., unexpected splitting in NMR) are resolved via variable-temperature NMR (to assess conformational exchange) or 2D-COSY for coupling correlations .

How does the cyclohexane ring size compare to smaller/larger analogs (e.g., cyclopentane or cycloheptane derivatives) in terms of stability and reactivity?

Advanced Research Question

  • Ring strain : Cyclohexane’s chair conformation minimizes strain (Baeyer strain ≈ 0 kJ/mol), unlike cyclopentane (higher puckering strain) or cycloheptane (increased torsional strain) .
  • Reactivity : Larger rings (e.g., cycloheptane) exhibit slower nucleophilic substitution due to increased flexibility, whereas smaller rings (cyclopentane) show faster but less selective reactions .

What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

Advanced Research Question

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during amination .
  • Low-temperature reactions : Reduce thermal energy to prevent epimerization (e.g., –20°C in THF) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .

How can researchers validate the biological activity of this compound against computational predictions?

Advanced Research Question

  • Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes with cyclohexane-binding pockets).
  • In vitro assays : Compare IC50_{50} values from enzyme inhibition assays (e.g., fluorescence-based) with docking scores. Discrepancies may arise from solvation effects or protein flexibility not modeled in silico .

What are the implications of amino group protonation states on the compound’s solubility and crystallinity?

Basic Research Question

  • pH-dependent solubility : The amino group (pKa_a ~9.5) protonates in acidic conditions, enhancing water solubility. Crystallization at pH >10 yields neutral species with improved crystal packing .
  • Salt formation : Hydrochloride salts (e.g., this compound HCl) enhance stability and reduce hygroscopicity .

How do researchers address discrepancies between theoretical and experimental dipole moments?

Advanced Research Question

  • Solvent effects : PCM (Polarizable Continuum Model) corrections in DFT calculations account for solvent polarity, reducing gaps between computed and measured dipole moments .
  • Conformational averaging : MD simulations sample multiple conformers, reconciling static DFT predictions with dynamic experimental observations .

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